M3258 Exhibits >500-Fold Biochemical Selectivity for LMP7 Over All Other Proteasome Subunits
M3258 demonstrates exceptional selectivity for the immunoproteasome subunit LMP7 (β5i) with an IC50 of 3.6–4.1 nM, while showing minimal activity against the constitutive proteasome subunit β5c (IC50 = 2519 nM), resulting in a selectivity window of >500-fold . In contrast, pan-proteasome inhibitors like bortezomib and carfilzomib inhibit LMP7 and other constitutive/immunoproteasome subunits with comparable potency, typically with IC50 values in the low nanomolar range across multiple subunits [1]. The previously described immunoproteasome inhibitor ONX-0914 exhibits only 20- to 40-fold selectivity over β5c or LMP2, underscoring the superior selectivity of M3258 .
| Evidence Dimension | Biochemical selectivity (fold difference in IC50) |
|---|---|
| Target Compound Data | IC50 (LMP7) = 3.6–4.1 nM; IC50 (β5c) = 2519 nM |
| Comparator Or Baseline | ONX-0914: IC50 (LMP7) ≈ 100 nM; 20-40 fold selectivity over β5c/LMP2. Pan-PIs (bortezomib, carfilzomib): inhibit multiple subunits with comparable low nM IC50s. |
| Quantified Difference | >500-fold (M3258) vs. 20–40 fold (ONX-0914) vs. ~1-fold (Pan-PIs) |
| Conditions | In vitro biochemical assays using purified human proteasome subunits. |
Why This Matters
This exceptional selectivity minimizes off-target inhibition of the constitutive proteasome, which is linked to the dose-limiting toxicities of pan-proteasome inhibitors, thereby providing a wider therapeutic window.
- [1] Klein, M., Busch, M., Friese-Hamim, M., Crosignani, S., Fuchss, T., Musil, D., Rohdich, F., Sanderson, M. P., Seenisamy, J., Walter-Bausch, G., Zanelli, U., Hewitt, P., Esdar, C., & Schadt, O. (2021). Structure-Based Optimization and Discovery of M3258, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i). Journal of Medicinal Chemistry, 64(14), 10230–10245. View Source
